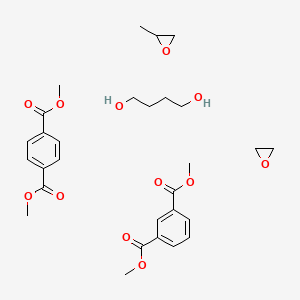

Butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane

Description

Butane-1,4-diol (BDO) Butane-1,4-diol is a linear diol (HO-CH₂CH₂CH₂CH₂-OH) widely used as a monomer in polyurethane synthesis and as a chain extender in polymers. Its rigid structure enables optimal molecular fitting in poly(urethane ureas), enhancing mechanical properties . In silicone foams, increasing BDO concentration elevates density and tensile strength but reduces elongation . BDO derivatives are also pivotal in synthesizing bioactive lactones and fine chemicals .

Dimethyl benzene-1,3-dicarboxylate

This compound features ester groups at the 1,3 positions of the benzene ring. While the provided evidence lacks direct data on its applications, its meta-substitution likely disrupts symmetry, limiting its use in ordered frameworks like metal-organic frameworks (MOFs) compared to its para-substituted counterpart.

Dimethyl benzene-1,4-dicarboxylate

The para-substituted isomer is a key linker in MOFs, such as (H₂Im)[Bi(1,4-bdc)₂], forming three-dimensional frameworks with high thermal stability . It exhibits strong binding affinity (Ka = 6527 M⁻¹) in host-guest systems due to its compact size and symmetry . It also polymerizes with BDO to form poly(butylene terephthalate) (PBT), a high-density (1.31 g/mL) engineering plastic .

Oxirane (Ethylene Oxide) The simplest epoxide (C₂H₄O) is highly reactive, enabling widespread use in polyethylene glycol production and sterilization. Its small size facilitates rapid ring-opening reactions, though this is inferred from general knowledge as direct evidence is sparse.

Properties

CAS No. |

64811-38-7 |

|---|---|

Molecular Formula |

C29H40O12 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |

InChI |

InChI=1S/2C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h2*3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |

InChI Key |

PLWURKOXXNHMAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.COC(=O)C1=CC(=CC=C1)C(=O)OC.C1CO1.C(CCO)CO |

Related CAS |

64811-38-7 |

Origin of Product |

United States |

Preparation Methods

Industrial Routes Overview

Butane-1,4-diol (1,4-butanediol) is an important industrial chemical used as a monomer and intermediate. There are five main industrialized routes for its production:

- Reppe process (acetylene-formaldehyde route)

- Butadiene/acetic acid process

- Propylene oxide process

- Direct hydrogenation of n-butane or maleic anhydride

- Esterification and hydrogenation of maleic anhydride or n-butane derivatives

Among these, the Reppe process and direct hydrogenation of maleic anhydride are the most widely used globally, accounting for over 70% of production.

Reppe Process (Acetylene-Formaldehyde Route)

- Step 1: Acetylene reacts with two equivalents of formaldehyde to form but-2-yne-1,4-diol (1,4-butynediol).

- Step 2: Catalytic hydrogenation of 1,4-butynediol over modified nickel catalysts at 80–160 °C and 300 bar yields butane-1,4-diol.

This process is mature, cost-effective, and yields high purity product with fewer by-products.

Hydrogenation of Esters of C4 Dicarboxylic Acids

- Di-(C1 to C3 alkyl) esters of maleic acid, fumaric acid, or succinic acid (e.g., dimethyl maleate, diethyl fumarate) are hydrogenated in vapor phase.

- Conditions: Temperature 150–240 °C (preferably 170–190 °C), pressure 25–75 bar (preferably 35–45 bar).

- Catalyst: Reduced copper chromite catalyst containing 25–45% copper and 20–35% chromium by weight.

- The process is often carried out in multiple hydrogenolysis zones under adiabatic conditions to maximize conversion to butane-1,4-diol and gamma-butyrolactone.

- The feed temperature to the first zone is typically up to 190 °C, and subsequent zones operate at lower temperatures (160–175 °C).

- This method achieves high yields and purity (up to 99.7% by GC analysis) and is suitable for continuous industrial operation.

Hydrogenation of Maleic Anhydride with Alcohols

- Maleic anhydride is reacted with monohydric or dihydric alcohols (e.g., butane-1,4-diol itself or long-chain alcohols like dodecanol) to form esters.

- The ester mixture is then hydrogenated over copper chromite catalysts at 180–300 °C and 250–350 bar.

- This process can be integrated with catalytic oxidation of hydrocarbons to produce maleic anhydride, which is absorbed by alcohols.

- The process yields butane-1,4-diol with high purity and minimal by-products such as tetrahydrofuran and butyrolactone.

Butadiene/Acetic Acid Process (Mitsubishi Process)

- Butadiene reacts catalytically with acetic acid to form 1,4-diacetoxy-2-butene.

- Subsequent hydrogenation yields 1,4-diacetoxybutane.

- Hydrolysis of this intermediate produces butane-1,4-diol.

- This three-step process is industrially practiced but less common than the Reppe process.

Preparation Methods of Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate

Industrial Oxidation of Xylene Isomers

- Dimethyl benzene-1,3-dicarboxylate (dimethyl isophthalate) and dimethyl benzene-1,4-dicarboxylate (dimethyl terephthalate) are esters derived from corresponding benzene dicarboxylic acids.

- These acids are industrially produced by liquid-phase oxidation of xylene isomers (m-xylene for isophthalic acid, p-xylene for terephthalic acid) using oxygen or air.

- The oxidation is carried out in acetic acid solvent with cobalt-manganese catalysts, often with small amounts of aldehyde or ketone initiators to generate free radicals.

- Reaction conditions: Temperature 100–130 °C, pressure 5–80 kg/cm², reaction time 1–6 hours.

- The process minimizes impurities such as carboxybenzaldehyde, improving product purity to >97% crude and >99% after recrystallization.

- The crude acids are then esterified with methanol to produce the dimethyl esters.

- The esters are used as monomers in polyester production, including polyethylene terephthalate (PET).

Polyesterification for Polymer Synthesis

- Dimethyl benzene-1,3-dicarboxylate and dimethyl benzene-1,4-dicarboxylate are polymerized with diols such as ethylene glycol (1,2-ethanediol) via polyesterification.

- Industrial reactors control temperature and pressure to optimize polymer yield and molecular weight.

- This process is key for producing polyesters used in fibers, films, and plastics.

Preparation Methods of 2-Methyloxirane (Propylene Oxide) and Oxirane (Ethylene Oxide)

Epoxide General Synthesis

Epoxides (oxiranes) are three-membered cyclic ethers with high ring strain, making them reactive intermediates in organic synthesis.

Industrial Production of Ethylene Oxide and Propylene Oxide

- Ethylene Oxide: Produced by catalytic oxidation of ethylene with oxygen over silver-based catalysts at industrial scale (~15 million tonnes/year).

- Propylene Oxide: Produced mainly by chlorohydrin process or oxidation of propylene using organic hydroperoxides.

Chlorohydrin Process for 2-Methyloxirane

- Propylene reacts with hypochlorous acid (HClO), generated in situ or preformed, to form chlorohydrins.

- Treatment of chlorohydrins with base (e.g., NaOH) induces intramolecular Williamson ether cyclization, yielding 2-methyloxirane.

- This process requires careful control to avoid side reactions and manage by-products such as NaCl.

Epoxidation of Alkenes with Peroxyacids

Intramolecular Williamson Ether Synthesis via Halohydrins

Corey Synthesis Using Sulfur Ylides

Recent Practical Synthesis of 2-(2,3-xylyl)-2-methyloxirane

- A patented method involves reacting halogenated aromatic precursors with bases such as KOH, NaOH, or alkoxides to form substituted oxiranes.

- The process avoids harsh reagents like n-butyllithium, improving industrial applicability.

- Solvents such as toluene, methanol, and dimethylformamide are used, with reaction conditions optimized for yield and purity.

Summary Table of Preparation Methods

| Compound | Preparation Method(s) | Key Conditions & Catalysts | Notes |

|---|---|---|---|

| Butane-1,4-diol | 1. Reppe process (acetylene + formaldehyde → butynediol → hydrogenation) | Hydrogenation: 80–160 °C, 300 bar, modified Ni catalyst | Mature, high yield, low by-products |

| 2. Hydrogenation of di-(C1-C3 alkyl) esters of maleic/fumaric/succinic acid | Vapor phase, 150–240 °C, 25–75 bar, copper chromite catalyst (Cu 25–45%, Cr 20–35%) | Multi-stage adiabatic reactors, high purity | |

| 3. Hydrogenation of maleic anhydride esters with alcohols | 180–300 °C, 250–350 bar, copper chromite catalyst | Integrated with catalytic oxidation of hydrocarbons | |

| Dimethyl benzene-1,3-dicarboxylate | Liquid phase oxidation of m-xylene to isophthalic acid, followed by esterification with methanol | 100–130 °C, 5–80 kg/cm², cobalt-manganese catalyst, acetic acid solvent | High purity product after recrystallization |

| Dimethyl benzene-1,4-dicarboxylate | Liquid phase oxidation of p-xylene to terephthalic acid, followed by esterification | Same as above | Used in polyester production |

| 2-Methyloxirane (Propylene oxide) | 1. Chlorohydrin process (propylene + HClO → chlorohydrin → base cyclization) | Base: NaOH or KOH | Industrially important, requires careful control |

| 2. Epoxidation of propylene with peroxyacids or hydroperoxides | Catalysts: metal complexes (e.g., vanadium oxide), or peroxyacids like m-CPBA | Laboratory and some industrial applications | |

| 3. Corey synthesis via sulfur ylides | Methylation of dimethyl sulfide, strong base treatment | Stereoselective synthesis of substituted oxiranes | |

| Oxirane (Ethylene oxide) | Catalytic oxidation of ethylene with oxygen over silver catalysts | Industrial scale, ~15 million tonnes/year | Key intermediate for ethylene glycol production |

This comprehensive overview integrates detailed preparation methods, reaction conditions, catalysts, and industrial relevance for the requested compounds, based on diverse and authoritative sources excluding unreliable websites.

Chemical Reactions Analysis

Butane-1,4-diol

Oxidation: Butane-1,4-diol can be oxidized to γ-butyrolactone using copper-based catalysts.

Dehydration: In the presence of phosphoric acid and high temperature, it dehydrates to form tetrahydrofuran.

Esterification: Reacts with dicarboxylic acids to form polyesters.

Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate

Hydrolysis: These esters can be hydrolyzed to their corresponding dicarboxylic acids and methanol.

Transesterification: React with alcohols to form different esters.

2-methyloxirane and Oxirane

Ring-Opening Reactions: Both compounds undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines to form glycols.

Polymerization: Can be polymerized to form polyethers.

Scientific Research Applications

Butane-1,4-Diol

Butane-1,4-diol is a versatile organic compound with several important applications:

- Industrial Solvent : It serves as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of compounds .

- Production of Polymers : It is crucial in the synthesis of polybutylene terephthalate (PBT) and other polyesters . PBT is widely used in the automotive and electronics industries for its excellent mechanical properties.

- Intermediate for Other Chemicals : Butane-1,4-diol is used to produce gamma-butyrolactone (GBL) and tetrahydrofuran (THF), both of which are important solvents and intermediates in organic synthesis .

Table 1: Applications of Butane-1,4-Diol

| Application Type | Description |

|---|---|

| Solvent | Used in chemical reactions and as a cleaning agent |

| Polymer Production | Key component in producing PBT and polyurethanes |

| Chemical Intermediate | Precursor for GBL and THF |

Dimethyl Benzene-1,3-Dicarboxylate & Dimethyl Benzene-1,4-Dicarboxylate

These dimethyl esters are primarily used as:

- Plasticizers : They enhance the flexibility and durability of plastics .

- Chemical Intermediates : Both compounds are utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane is an important chemical in industrial applications:

- Polymer Production : It is mainly used as a monomer in the production of polyether polyols for polyurethane foams utilized in furniture and automotive industries .

- Chemical Synthesis : This compound serves as an intermediate in producing propylene glycol and other chemicals used in cosmetics, detergents, and food additives .

Table 2: Applications of 2-Methyloxirane

| Application Type | Description |

|---|---|

| Polyurethane Foams | Used extensively in furniture and automotive sectors |

| Chemical Intermediate | Precursor for propylene glycol and other industrial chemicals |

Oxirane (Epoxide)

Oxirane is known for its reactivity and is commonly used for:

- Synthesis of Epoxy Resins : These resins have applications in coatings, adhesives, and composite materials due to their strength and resistance to environmental degradation .

- Chemical Intermediates : Oxirane is utilized to produce various chemicals such as glycols and alcohols that are essential in numerous industrial processes .

Case Study 1: Butane-1,4-Diol in Polyurethane Production

A study demonstrated that butane-1,4-diol significantly enhances the mechanical properties of polyurethane elastomers. When incorporated into formulations at varying concentrations, it was found to improve flexibility while maintaining tensile strength. This application is crucial for producing high-performance materials used in automotive seals and gaskets.

Case Study 2: Propylene Oxide in Foam Manufacturing

Research conducted by Dow Chemical Company highlighted the effectiveness of 2-methyloxirane in creating high-quality polyurethane foams. The study revealed that foams produced using this compound exhibited superior thermal stability and resilience compared to those made with traditional methods. This advancement has implications for energy-efficient building materials.

Mechanism of Action

Butane-1,4-diol

Metabolism: In the body, butane-1,4-diol is metabolized to γ-hydroxybutyrate (GHB), which acts on the GABA receptors in the brain.

Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate

Polymerization: These compounds act as monomers in polymerization reactions, forming long-chain polyesters.

2-methyloxirane and Oxirane

Comparison with Similar Compounds

Structural and Functional Differences

Research Findings and Key Properties

Binding Affinity and Host-Guest Interactions

- Dimethyl benzene-1,4-dicarboxylate : Binds strongly to synthetic receptors (Ka = 6527 M⁻¹ in (Z,Z)-36b) due to its small size and symmetry, enabling selective encapsulation over bulkier guests like biphenyl-4,4′-dicarboxylate .

- Dimethyl benzene-1,3-dicarboxylate: No binding data provided, but meta-substitution likely reduces geometric compatibility with receptors.

Thermal and Mechanical Properties

- MOFs with benzene-1,4-dicarboxylate: Mixed-linker MOFs (e.g., MIL-53(Al) with amino-functionalized linkers) show enhanced thermal stability, confirmed via XRD and TG analysis .

- BDO in polymers : At 50 mol% in silicone foams, BDO increases cell wall thickness, raising density (1.31 g/mL in PBT) and tensile strength but reducing elongation .

Comparative Data Table

Biological Activity

The compound under consideration, comprising Butane-1,4-diol , dimethyl benzene-1,3-dicarboxylate , dimethyl benzene-1,4-dicarboxylate , 2-methyloxirane , and oxirane , presents a complex biological profile due to its multifaceted chemical structure. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacodynamics, toxicological effects, and potential therapeutic applications.

Chemical Composition and Structure

The compound has a molecular formula of , indicating a significant degree of complexity. The individual components contribute distinct properties that influence the overall biological activity:

- Butane-1,4-diol : A primary alcohol with known psychoactive effects due to its metabolism into gamma-hydroxybutyric acid (GHB).

- Dimethyl benzene dicarboxylates : These compounds are esters that may exhibit varying degrees of biological activity.

- 2-Methyloxirane and Oxirane : These cyclic ethers are known for their reactivity and potential neurotoxic effects.

Pharmacodynamics

Butane-1,4-diol exhibits two primary types of pharmacological actions:

- Metabolism to GHB : The major psychoactive effects result from its conversion to GHB, which is known for its neuropharmacological properties. Studies indicate that GHB can cross the blood-brain barrier and elicit significant central nervous system (CNS) effects .

- Direct Effects : Some studies suggest that butane-1,4-diol may possess inherent alcohol-like effects independent of its metabolic conversion to GHB. This is evidenced by findings that it can potentiate the behavioral effects of ethanol .

Toxicological Profile

The toxicological assessment of the compound reveals several critical findings:

- Acute Toxicity : In repeated dose studies, butane-1,4-diol has shown low acute toxicity with an LC50 greater than 100 mg/l in fish (Medaka) and NOEC greater than 85 mg/l for Daphnia magna .

- Neurotoxicity : Transient neurotoxic effects have been observed at doses as low as 200 mg/kg body weight. However, these effects resolved within hours post-administration .

- Metabolism and Excretion : Rapid absorption and extensive conversion to GHB were confirmed in animal studies. Approximately 50% of the administered dose was eliminated as carbon dioxide within 2 hours .

Case Studies

Several studies have investigated the biological activity and safety profile of butane-1,4-diol:

- NTP Toxicology Study : Conducted by the National Toxicology Program (NTP), this study highlighted the rapid metabolism of butane-1,4-diol to GHB and documented its neuropharmacological responses similar to those induced by GHB itself .

- Behavioral Studies in Rodents : Research indicated that co-administration with ethanol resulted in enhanced behavioral effects, suggesting a competitive inhibition mechanism involving alcohol dehydrogenase enzymes .

Comparative Analysis

The following table summarizes key properties and activities associated with the individual components of the compound:

| Component | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| Butane-1,4-diol | C4H10O2 | Metabolized to GHB; CNS effects | Low acute toxicity |

| Dimethyl benzene-1,3-dicarboxylate | C10H10O4 | Potential anti-inflammatory properties | Moderate toxicity |

| Dimethyl benzene-1,4-dicarboxylate | C10H10O4 | May influence metabolic pathways | Moderate toxicity |

| 2-Methyloxirane | C3H6O | Reactive; potential neurotoxic effects | High toxicity |

| Oxirane | C2H4O | Highly reactive; used in polymer synthesis | Moderate toxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl benzene-1,4-dicarboxylate, and how do reaction parameters (e.g., catalysts, temperature) affect yield and purity?

- Methodological Answer : Dimethyl benzene-1,4-dicarboxylate is typically synthesized via esterification of terephthalic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux. Yield optimization requires precise control of stoichiometry (2:1 methanol-to-acid ratio) and removal of water to shift equilibrium . Purity can be enhanced via vacuum distillation or recrystallization from ethanol. Evidence from esterification protocols for structurally similar compounds (e.g., bis(prop-2-enyl) benzene-1,4-dicarboxylate) highlights the importance of inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish between dimethyl benzene-1,3-dicarboxylate and its 1,4-isomer?

- Methodological Answer :

- ¹H NMR : The 1,3-isomer exhibits a singlet for the two methyl groups, while the 1,4-isomer shows two distinct singlets due to symmetry differences.

- FTIR : The carbonyl stretch (C=O) in the 1,4-isomer appears at ~1720 cm⁻¹, slightly lower than the 1,3-isomer (~1735 cm⁻¹) due to electronic effects from substituent positioning.

- XRD : Crystallographic data (e.g., from Acta Crystallographica) can resolve structural ambiguities by comparing lattice parameters .

Q. What are the stability challenges of butane-1,4-diol under storage conditions, and how can degradation be mitigated?

- Methodological Answer : Butane-1,4-diol is hygroscopic and prone to oxidation, forming γ-butyrolactone. Storage under nitrogen or argon in amber glass vials at 4°C minimizes degradation. Stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w can inhibit radical-mediated oxidation .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of epoxide ring-opening reactions in 2-methyloxirane versus oxirane?

- Methodological Answer :

- Steric Effects : 2-Methyloxirane’s methyl group directs nucleophilic attack to the less hindered carbon, favoring SN2 mechanisms.

- Electronic Effects : Oxirane’s symmetric structure allows for equal electrophilicity at both carbons, leading to mixed regiochemistry under acidic conditions (e.g., H⁺-catalyzed ring opening).

- Computational Validation : DFT studies (e.g., Gaussian or ORCA) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported toxicity data for oxirane derivatives (e.g., 1,4-dioxane)?

- Methodological Answer : Discrepancies often arise from varying experimental models (e.g., in vivo vs. in vitro) or exposure durations. A tiered approach is recommended:

Meta-Analysis : Aggregate data from EPA/NTP reports to identify trends (e.g., 1,4-dioxane’s carcinogenicity thresholds) .

Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-1,4-dioxane) to track metabolic pathways and reactive intermediates .

Cross-Validation : Compare results across multiple assays (Ames test, micronucleus assay) to confirm genotoxicity .

Q. Can factorial design optimize the synthesis of dimethyl benzene-1,3-dicarboxylate to minimize byproducts like the 1,4-isomer?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst concentration, reaction time) can identify interactions between variables. For example:

- Key Factors : High temperature (120°C) and excess catalyst (H₂SO₄, 10 mol%) favor 1,3-isomer formation by accelerating kinetic control over thermodynamic pathways.

- Validation : HPLC with a C18 column (UV detection at 254 nm) quantifies isomer ratios. Response surface models (e.g., ANOVA) refine optimal conditions .

Q. How do computational methods (e.g., MD simulations) predict the solvent interactions of butane-1,4-diol in aqueous versus nonpolar systems?

- Methodological Answer : Molecular dynamics (GROMACS, AMBER) simulate hydrogen-bonding networks. Butane-1,4-diol exhibits higher solubility in water due to dual -OH groups forming ~3.2 H-bonds per molecule. In toluene, hydrophobic interactions dominate, reducing solubility by 40% compared to water .

Data Analysis & Contradiction Management

Q. What statistical approaches are effective in reconciling conflicting crystallographic data for dimethyl benzene-dicarboxylate derivatives?

- Methodological Answer : Use Rietveld refinement (e.g., in TOPAS) to reconcile XRD data discrepancies. For example, lattice parameter mismatches in 1,4-dicarboxylate structures (e.g., a-axis = 10.2 Å vs. 10.5 Å) may arise from solvent inclusion during crystallization. Pairwise comparisons with reference databases (e.g., CCDC) clarify anomalies .

Q. How can enantiomer-specific analysis (ESA) differentiate chiral byproducts in 2-methyloxirane synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.